molecular formula C17H26N2O2 B1442341 Tert-butyl 4-(4-amino-2-methylphenyl)piperidine-1-carboxylate CAS No. 955369-50-3

Tert-butyl 4-(4-amino-2-methylphenyl)piperidine-1-carboxylate

Cat. No.: B1442341
CAS No.: 955369-50-3
M. Wt: 290.4 g/mol
InChI Key: OLCJRLSBFJRSMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Tert-butyl 4-(4-amino-2-methylphenyl)piperidine-1-carboxylate is a compound used as an intermediate in the manufacture of fentanyl and various related derivatives . The primary targets of this compound are the opioid receptors, specifically the mu-opioid receptors, which play a crucial role in pain perception .

Mode of Action

The compound interacts with its targets, the opioid receptors, by binding to them and activating them. This activation results in the inhibition of the release of nociceptive neurotransmitters, thereby reducing the perception of pain .

Biochemical Pathways

The activation of the opioid receptors by this compound triggers a series of biochemical pathways. These include the inhibition of adenylate cyclase, decreased cAMP production, and the opening of potassium channels. The net effect of these biochemical changes is hyperpolarization of the neuron and inhibition of neuronal firing, leading to analgesia .

Result of Action

The molecular and cellular effects of the compound’s action result in the reduction of pain perception. By binding to and activating the opioid receptors, the compound inhibits the release of nociceptive neurotransmitters, thereby reducing the sensation of pain .

Biochemical Analysis

Biochemical Properties

Tert-butyl 4-(4-amino-2-methylphenyl)piperidine-1-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are responsible for the oxidation of organic substances. Additionally, it can bind to specific proteins, altering their conformation and activity. These interactions are crucial for understanding the compound’s role in biochemical processes and its potential therapeutic applications .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis. Additionally, it can alter the expression of genes involved in metabolic processes, thereby affecting cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to specific enzymes, such as cytochrome P450, inhibiting their activity and altering the metabolic pathways they regulate. Furthermore, it can interact with transcription factors, leading to changes in gene expression and subsequent cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it may degrade over time, leading to changes in its biochemical properties and cellular effects. Long-term studies in vitro and in vivo have provided insights into the compound’s temporal effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm. Studies in animal models have provided valuable information on the compound’s dosage-dependent effects and its potential therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. The compound can affect metabolic flux and metabolite levels by inhibiting or activating specific enzymes. For example, its interaction with cytochrome P450 enzymes can alter the oxidation of organic substances, leading to changes in metabolic pathways and the production of different metabolites .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for understanding its biochemical effects. This compound can be transported by specific transporters or binding proteins, which facilitate its movement across cell membranes and its localization within different cellular compartments. The distribution of the compound within tissues can influence its accumulation and overall activity .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization can affect its interactions with biomolecules and its overall biochemical effects. Understanding the subcellular localization of this compound provides insights into its mechanism of action and potential therapeutic applications .

Preparation Methods

The synthesis of tert-butyl 4-(4-amino-2-methylphenyl)piperidine-1-carboxylate typically involves the reaction of 4-(4-amino-2-methylphenyl)piperidine with tert-butyl chloroformate. The reaction is carried out under basic conditions, often using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Chemical Reactions Analysis

Tert-butyl 4-(4-amino-2-methylphenyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acids or bases for hydrolysis. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Tert-butyl 4-(4-amino-2-methylphenyl)piperidine-1-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Tert-butyl 4-(4-amino-2-methylphenyl)piperidine-1-carboxylate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and its ability to form stable complexes in PROTAC applications.

Properties

IUPAC Name

tert-butyl 4-(4-amino-2-methylphenyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O2/c1-12-11-14(18)5-6-15(12)13-7-9-19(10-8-13)16(20)21-17(2,3)4/h5-6,11,13H,7-10,18H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLCJRLSBFJRSMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)C2CCN(CC2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of tert-butyl 4-(2-methyl-4-nitrophenyl)-5,6-dihydropyridine-1(2H)-carboxylate (A38) (211 mg, 0.663 mmol) in DMF (7.5 mL) was added a slurry of 10% Pd/C (100 mg) in DMF (0.5 mL) and the resulting mixture was stirred for 16 hours under a hydrogen atmosphere at room temperature. The resulting mixture was filtered through Celite then the volatiles were removed under reduced pressure. The residue was purified by silica gel column chromatography (Biotage Isolera, SiO2 cartridge, 0-60% EtOAc in petroleum benzine 40-60° C.) to give the title compound A39 as a pale orange solid (185 mg, 96%); 1H NMR (400 MHz, CDCl3) δ 6.95 (d, J=8.0 Hz, 1H), 6.56-6.48 (m, 2H), 3.51 (s, 2H), 2.88-2.65 (m, 3H), 2.26 (s, 3H), 1.74-1.66 (m, 2H), 1.63-1.51 (m, obscured by solvent), 1.48 (s, 9H).
Quantity
211 mg
Type
reactant
Reaction Step One
Name
Quantity
7.5 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mg
Type
catalyst
Reaction Step One
Name
Yield
96%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 4-(4-amino-2-methylphenyl)piperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 4-(4-amino-2-methylphenyl)piperidine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
Tert-butyl 4-(4-amino-2-methylphenyl)piperidine-1-carboxylate
Reactant of Route 4
Reactant of Route 4
Tert-butyl 4-(4-amino-2-methylphenyl)piperidine-1-carboxylate
Reactant of Route 5
Reactant of Route 5
Tert-butyl 4-(4-amino-2-methylphenyl)piperidine-1-carboxylate
Reactant of Route 6
Tert-butyl 4-(4-amino-2-methylphenyl)piperidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.